molecular formula C9H16N4O2 B581114 tert-butyl ((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate CAS No. 1263280-95-0

tert-butyl ((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate

Cat. No.: B581114
CAS No.: 1263280-95-0
M. Wt: 212.253
InChI Key: GRAUIWWRCKPMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a triazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable triazole derivative. One common method involves the use of tert-butyl carbamate and 5-methyl-1H-1,2,4-triazole-3-carboxaldehyde as starting materials. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The carbamate group may also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(1H-1,2,3-triazol-4-yl)methyl]carbamate
  • Tert-butyl N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]carbamate
  • Tert-butyl N-[(5-phenyl-1H-1,2,4-triazol-3-yl)methyl]carbamate

Uniqueness

Tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate is unique due to the presence of the 5-methyl-1H-1,2,4-triazole moiety, which imparts specific chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-6-11-7(13-12-6)5-10-8(14)15-9(2,3)4/h5H2,1-4H3,(H,10,14)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAUIWWRCKPMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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